molecular formula C14H31N B048621 Tetradecylamine CAS No. 2016-42-4

Tetradecylamine

Cat. No.: B048621
CAS No.: 2016-42-4
M. Wt: 213.4 g/mol
InChI Key: PLZVEHJLHYMBBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cortisol 17-butyrate is synthesized through the esterification of cortisol with butyric acid at the 17-hydroxy group. The reaction typically involves the use of an acid catalyst and an appropriate solvent to facilitate the esterification process .

Industrial Production Methods: Industrial production of cortisol 17-butyrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is preserved in well-closed containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Cortisol 17-butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cortisol 17-butyrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

tetradecan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVEHJLHYMBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1838-04-6 (hydrochloride), 2016-54-8 (acetate)
Record name N-Tetradecylamine
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DSSTOX Substance ID

DTXSID9040768
Record name Tetradecylamine
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Molecular Weight

213.40 g/mol
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CAS No.

2016-42-4, 68037-91-2
Record name Tetradecylamine
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Record name N-Tetradecylamine
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Record name Amines, C14-18-alkyl
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Record name 1-Tetradecanamine
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Synthesis routes and methods

Procedure details

To a reactor of the type used in Example 1 is charged a cold solution of N,N-dimethylchloramine (0.87 moles), chilled to -77° C, in 300 ml of methylene chloride, followed by aluminum chloride (0.3 moles). The mixture is stirred for 5 minutes and then diethyl ether (0.4 moles) is added. After stirring for an additional 5 minutes, an additional portion of diethyl ether (0.4 moles) and 1-tetradecene (0.3 mol) is added to the stirred solution. The chilled reaction mixture is heated to -35° C and the reaction mixture stirred for one hour. At the end of this time an 80 g portion of hydrochloric acid (28% by weight) and 100-300 g of water are added to the reaction mixture and stirred for a half hour. The organic and water layers are then separated and the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid used previously. Again the organic and water layers are separated. The organic layer is filtered to yield 0.02 mol of tetradecyl amine salt. This represents a 6.68% yield based on the amount of 1-tetradecene charged.
Quantity
0.87 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 (± 100) g
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
6.68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetradecylamine?

A1: this compound has the molecular formula C14H31N and a molecular weight of 213.40 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use techniques like Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize TDA. FTIR helps identify functional groups, XRD reveals crystalline structures (particularly relevant in TDA-modified materials) [, ], and NMR provides insights into the molecular structure.

Q3: How does this compound interact with silica gel, and what are the implications for CO2 capture?

A3: this compound can be impregnated onto porous silica gel (SG) to create a material with enhanced CO2 sorption capacity. The TDA molecules disperse within the internal channels and on the external surface of the SG, altering its physical properties and increasing its affinity for CO2 []. This modification makes TDA-impregnated silica gel a potential candidate for CO2 capture applications.

Q4: How does the stability of this compound-modified montmorillonite clay vary with different organic modifiers?

A4: Research shows that modifying montmorillonite clay with organic cations like this compound, hexadecylamine, and chalcone can influence its thermal stability. The basal spacing of the clay layers, a crucial factor in its properties, increases with different modifiers, suggesting potential variations in stability and performance [, ].

Q5: What role does this compound play in the synthesis of vanadium oxide nanotubes?

A5: this compound, in conjunction with tetramethylammonium hydroxide, acts as a structure-directing agent in the synthesis of vanadium oxide nanotubes []. The cooperative interaction between TDA, vanadium cations, and the specific crystal facets promotes the formation of uniform nanotubes.

Q6: How does this compound contribute to the formation of nanoparticles?

A6: this compound serves as a capping and stabilizing agent in nanoparticle synthesis due to its ability to adsorb onto the nanoparticle surface [, ]. This adsorption limits variability in nanoparticle size, prevents agglomeration, and enhances stability against Ostwald ripening.

Q7: How does the length of the alkyl chain in primary alkylamines influence their antimicrobial activity?

A7: Studies comparing the antimicrobial activity of this compound, hexadecylamine, and chlorhexidine revealed that chain length plays a role in efficacy. While all three compounds exhibited inhibitory effects against microbial growth, this compound and chlorhexidine, with their shorter chains, were effective at lower concentrations compared to hexadecylamine [].

Q8: How does modifying hyaluronic acid with different alkyl amines affect its properties for drug delivery applications?

A8: Hyaluronic acid modified with either dodecylamine or this compound self-assembles into micelles capable of encapsulating paclitaxel, a chemotherapy drug. This modification introduces pH sensitivity, facilitating drug release in the acidic tumor microenvironment. Interestingly, the alkyl chain length influences the drug loading capacity and tumor inhibition rate of the micelles [].

Q9: How can the stability of this compound be enhanced in formulations?

A9: While specific formulation strategies are not detailed in the provided research, it is known that alkylamines can react with carbon dioxide to form alkyl ammonium alkylcarbamate pairs []. This reaction can impact the reproducibility of nanoparticle synthesis. Therefore, controlling CO2 exposure and incorporating suitable antioxidants or stabilizers could potentially enhance TDA stability in formulations.

Q10: How can this compound be utilized for targeted drug delivery?

A11: Research highlights the potential of using this compound-modified hyaluronic acid micelles for targeted drug delivery to cancer cells overexpressing CD44 receptors []. The hydrophobic modification allows for efficient drug encapsulation, while the affinity for CD44 enhances cellular uptake specifically in tumor cells, improving therapeutic efficacy.

Q11: What analytical techniques are employed to study the interaction between this compound and other materials?

A13: Researchers utilize a combination of techniques to analyze the interactions of TDA. These include: - X-ray diffraction (XRD): Determines the crystalline structure and basal spacing of TDA-modified materials like montmorillonite clay [, ]. - Transmission electron microscopy (TEM): Visualizes the morphology and size distribution of nanoparticles synthesized using TDA []. - Differential scanning calorimetry (DSC): Studies the thermal properties and phase transitions of materials containing TDA []. - Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion inhibition properties of TDA self-assembled films on metal surfaces [].

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